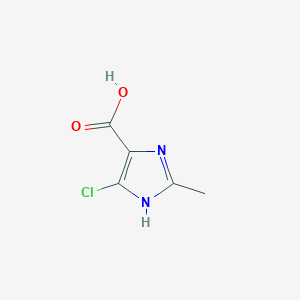![molecular formula C18H18N2O3S B2502138 5,6,7,8-tetrahidronaftil-2-sulfonato de 1-metil-1H-benzo[d]imidazol-5-ilo CAS No. 1396877-78-3](/img/structure/B2502138.png)
5,6,7,8-tetrahidronaftil-2-sulfonato de 1-metil-1H-benzo[d]imidazol-5-ilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1H-benzo[d]imidazol-5-yl 5,6,7,8-tetrahydronaphthalene-2-sulfonate is a complex organic compound that combines the structural features of benzimidazole and tetrahydronaphthalene. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzimidazole moiety is known for its biological activity, while the tetrahydronaphthalene sulfonate group adds unique chemical properties.
Aplicaciones Científicas De Investigación
1-Methyl-1H-benzo[d]imidazol-5-yl 5,6,7,8-tetrahydronaphthalene-2-sulfonate has several applications in scientific research:
Medicinal Chemistry: The compound’s benzimidazole moiety is known for its antimicrobial, antiviral, and anticancer properties. It can be used as a lead compound for drug development.
Materials Science: The unique structural features of the compound make it suitable for use in the development of novel materials, such as organic semiconductors and polymers.
Biological Studies: The compound can be used to study the interactions of benzimidazole derivatives with biological targets, providing insights into their mechanism of action.
Mecanismo De Acción
Benzimidazoles
are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . Molecules having benzimidazole motifs showed promising application in biological and clinical studies . They are known to possess many pharmacological properties extensively explored with a potent inhibitor of various enzymes involved in a wide range of therapeutic uses which are antidiabetic, anticancer, antimicrobial, antiparasitic, analgesics, antiviral, and antihistamine, as well as used in cardiovascular disease, neurology, endocrinology, ophthalmology, and more .
Tetrahydronaphthalenes
, on the other hand, are a class of organic compounds that are derivatives of naphthalene, a polycyclic aromatic hydrocarbon, where four hydrogen atoms have been added to the naphthalene core . They are used in a variety of applications, including as intermediates in the synthesis of other organic compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-benzo[d]imidazol-5-yl 5,6,7,8-tetrahydronaphthalene-2-sulfonate can be synthesized through a multi-step process involving the following key steps:
Formation of 1-Methyl-1H-benzimidazole: This can be achieved by reacting o-phenylenediamine with methyl formate under acidic conditions.
Sulfonation of Tetrahydronaphthalene: Tetrahydronaphthalene can be sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group.
Coupling Reaction: The final step involves coupling the sulfonated tetrahydronaphthalene with 1-methyl-1H-benzimidazole under basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-1H-benzo[d]imidazol-5-yl 5,6,7,8-tetrahydronaphthalene-2-sulfonate can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, particularly targeting the sulfonate group.
Substitution: Electrophilic substitution reactions can occur on the benzimidazole ring, facilitated by reagents like halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitro compounds.
Major Products:
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced sulfonate derivatives.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Comparación Con Compuestos Similares
1-Methyl-1H-benzimidazole: Shares the benzimidazole core but lacks the tetrahydronaphthalene sulfonate group.
5,6,7,8-Tetrahydronaphthalene-2-sulfonate: Contains the sulfonate group but lacks the benzimidazole moiety.
Uniqueness: 1-Methyl-1H-benzo[d]imidazol-5-yl 5,6,7,8-tetrahydronaphthalene-2-sulfonate is unique due to the combination of benzimidazole and tetrahydronaphthalene sulfonate groups. This dual functionality provides a broader range of chemical and biological activities compared to its individual components. The compound’s unique structure allows for diverse applications in medicinal chemistry and materials science, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
(1-methylbenzimidazol-5-yl) 5,6,7,8-tetrahydronaphthalene-2-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-20-12-19-17-11-15(7-9-18(17)20)23-24(21,22)16-8-6-13-4-2-3-5-14(13)10-16/h6-12H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDECJUVLTNZVQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)OS(=O)(=O)C3=CC4=C(CCCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine](/img/structure/B2502056.png)
![Tert-butyl 3-[(2-fluoropyridine-4-carbonyl)amino]-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate](/img/structure/B2502058.png)
![N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-methyl-N-[(pyridin-3-yl)methyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2502059.png)
![3-[[(Z)-2-Benzoyl-3-hydroxy-3-phenylprop-2-enylidene]amino]-7-methylpyrano[3,2-c]pyran-2,5-dione](/img/structure/B2502060.png)
![3-bromo-N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2502061.png)
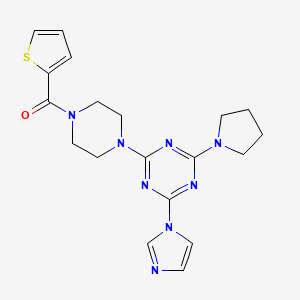
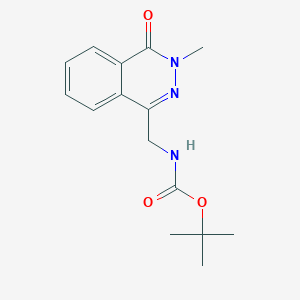
![N-(2-chlorobenzyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2502064.png)
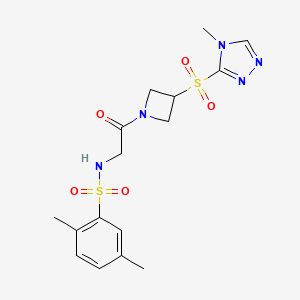
![N-(4-chlorophenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide](/img/structure/B2502068.png)
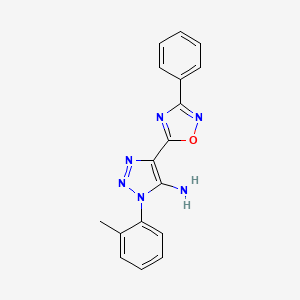

![2,6-dichloro-N'-[4-(trifluoromethoxy)phenyl]benzohydrazide](/img/structure/B2502072.png)
